Pirmenol

Descripción general

Descripción

Pirmenol es un nuevo fármaco antiarrítmico que ha demostrado ser eficaz tanto en forma intravenosa como oral para la supresión de las despolarizaciones ectópicas ventriculares, la taquicardia ventricular y las arritmias supraventriculares . Se clasifica como un agente antiarrítmico de clase IA, lo que significa que funciona prolongando el intervalo QT en el electrocardiograma . This compound es único debido a su efecto mínimo en los intervalos PR y QRS, lo que lo distingue de otros fármacos de clase IA .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de pirmenol es un derivado del piridina metanol. La síntesis implica la reacción de la piridina con varios reactivos para formar el compuesto deseado. La ruta sintética específica incluye los siguientes pasos:

Formación del núcleo piridina metanol: La estructura del núcleo se sintetiza reaccionando la piridina con formaldehído y un agente reductor adecuado.

Reacciones de sustitución: La estructura del núcleo se somete a reacciones de sustitución con diferentes agentes alquilantes para introducir los grupos funcionales necesarios.

Purificación: El producto final se purifica utilizando técnicas de recristalización o cromatografía para obtener clorhidrato de this compound puro.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio, pero optimizada para obtener mayores rendimientos y pureza. El proceso incluye:

Síntesis a granel: Se utilizan reactores grandes para llevar a cabo las reacciones en condiciones controladas.

Purificación: Se emplean técnicas de purificación a escala industrial como la destilación, la cristalización y la cromatografía.

Control de calidad: Existen medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares requeridos.

Análisis De Reacciones Químicas

Tipos de reacciones: Pirmenol se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir los derivados de quinona en hidroquinonas.

Sustitución: Las reacciones de sustitución electrofílica aromática pueden ocurrir en el anillo aromático de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos electrofílicos como halógenos y agentes nitrantes en condiciones ácidas.

Productos principales:

Productos de oxidación: Derivados de quinona.

Productos de reducción: Hidroquinonas.

Productos de sustitución: Derivados halogenados o nitrados de this compound.

Aplicaciones Científicas De Investigación

Pirmenol tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar los efectos de los agentes antiarrítmicos en las células cardíacas.

Biología: Se investiga por sus efectos en los canales iónicos y la electrofisiología celular.

Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de las arritmias.

Industria: Se emplea en el desarrollo de nuevos fármacos y formulaciones antiarrítmicos

Mecanismo De Acción

Pirmenol ejerce sus efectos bloqueando los canales de sodio y potasio en las células cardíacas. Esta acción prolonga la duración del potencial de acción y reduce la excitabilidad de las células cardíacas, evitando así las arritmias . Los objetivos moleculares incluyen los canales de sodio rápidos y los canales de potasio rectificadores retardados. El fármaco se une a estos canales e inhibe su función, lo que lleva a una disminución en la velocidad de despolarización y repolarización .

Compuestos similares:

Procainamida: Similar a la quinidina, se utiliza para tratar las arritmias, pero tiene diferentes perfiles de efectos secundarios.

Disopiramida: Otro agente de clase IA con efectos electrofisiológicos similares, pero diferente farmacocinética.

Singularidad de this compound: this compound es único debido a su efecto mínimo en los intervalos PR y QRS, lo que lo distingue de otros fármacos de clase IA. Además, sus propiedades electrofisiológicas y el perfil de efectos secundarios son atípicos para un agente de clase IB, lo que lo convierte en un fármaco antiarrítmico único que merece mayor estudio .

Comparación Con Compuestos Similares

Procainamide: Similar to quinidine, it is used to treat arrhythmias but has different side effect profiles.

Disopyramide: Another Class IA agent with similar electrophysiological effects but different pharmacokinetics.

Uniqueness of Pirmenol: this compound is unique due to its minimal effect on the PR and QRS intervals, which distinguishes it from other Class IA drugs. Additionally, its electrophysiological properties and side effect profile are atypical for a Class IB agent, making it a unique antiarrhythmic drug that merits further study .

Actividad Biológica

Pirmenol is an antiarrhythmic agent classified primarily as a Class IA drug, known for its unique electrophysiological properties and therapeutic applications in managing various cardiac arrhythmias. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antiarrhythmic medications.

This compound functions by blocking specific ion channels and receptors involved in cardiac action potentials. Its primary mechanism includes:

- Inhibition of IK.ACh Channels : this compound inhibits the muscarinic acetylcholine receptor (mAchR) which leads to a reduction in the inward potassium current (IK.ACh) with an IC50 value of 0.1 μM. This inhibition is crucial for its antiarrhythmic effects, particularly in atrial cells .

- Action Potential Modulation : At concentrations of 1 μM, this compound prolongs the action potential duration (APD) in atrial muscles and Purkinje fibers, affecting the early plateau and final repolarization phases in ventricular myocytes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant differences between its enantiomers:

- Enantiomeric Differences : The study of this compound's enantiomers shows that (-)-pirmenol has approximately 47% lower clearance and a 33% lower steady-state distribution volume compared to (+)-pirmenol. These differences are attributed to stereoselective plasma protein binding, which affects their pharmacodynamic properties .

- Plasma Concentration Dynamics : Following administration, plasma concentrations of total (-)-pirmenol were found to exceed those of (+)-pirmenol. The area under the curve (AUC) values indicated that unbound concentrations were more comparable between the two enantiomers, suggesting that both are effective in arrhythmia suppression despite their pharmacokinetic variances .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating arrhythmias:

- Antiarrhythmic Effectiveness : In a study involving 16 patients with frequent ventricular ectopic depolarizations, this compound was shown to be effective in suppressing arrhythmias with minimal adverse effects. The therapeutic plasma concentrations were well-tolerated by patients .

- Comparative Studies : When compared with disopyramide, this compound exhibited more potent negative dromotropic effects on PQ interval and QRS width while inducing modest hypotension. This suggests that this compound may offer advantages over traditional antiarrhythmic medications in certain clinical scenarios .

Case Studies

Several case studies highlight the clinical application of this compound:

- Case Study on Ventricular Ectopic Depolarizations : A randomized study found that this compound effectively suppressed arrhythmias in patients who did not respond well to quinidine. The mean change in QT interval was significantly less with this compound compared to quinidine, indicating a favorable side effect profile .

- Pharmacodynamics in Dogs : Research conducted on canine models demonstrated that intravenous administration of this compound led to transient increases in coronary blood flow followed by a decrease, showcasing its complex cardiovascular effects .

Summary Table of Key Findings

| Feature | This compound | Disopyramide |

|---|---|---|

| Class | IA | IA |

| Primary Mechanism | IK.ACh inhibition | Fast inward sodium current inhibition |

| Negative Dromotropic Effect | More potent | Less potent |

| Hypotensive Effect | Modest | Increased blood pressure |

| QT Interval Change | Minimal | Significant increase |

Propiedades

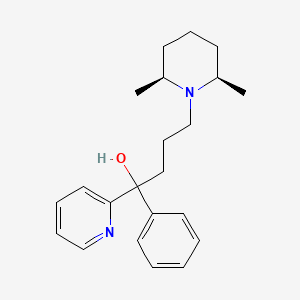

IUPAC Name |

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDBKTWDCXQJA-QIDMFYOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043839 | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68252-19-7, 129885-18-3, 129885-19-4 | |

| Record name | Pirmenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Pirmenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.